

Preclinical Profile of Nemiralisib: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Nemiralisib*

Cat. No.: *B609524*

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An In-depth Review of the In Vitro and In Vivo Pharmacology, Pharmacokinetics, and Safety of the Potent and Selective PI3K δ Inhibitor

Introduction

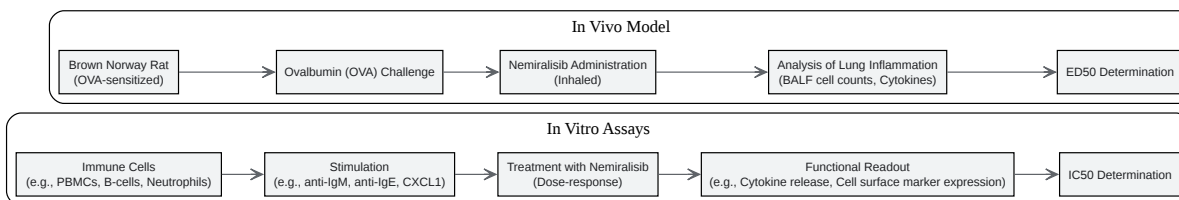
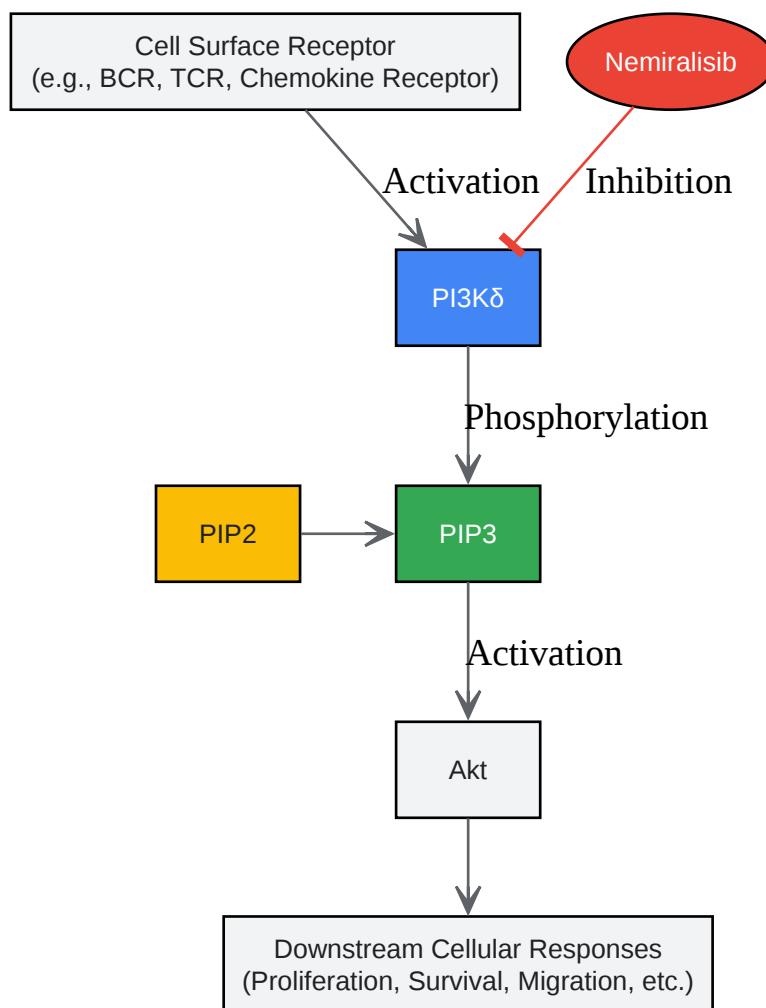
Nemiralisib (also known as GSK2269557) is a potent and highly selective phosphoinositide 3-kinase delta (PI3K δ) inhibitor that was under development as an inhaled anti-inflammatory treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).^{[1][2][3]} The PI3K δ signaling pathway plays a crucial role in the activation and function of various immune cells, making it a key target for inflammatory conditions. This technical guide provides a comprehensive overview of the preclinical data for **Nemiralisib**, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile to support researchers, scientists, and drug development professionals.

Mechanism of Action: Potent and Selective PI3K δ Inhibition

Nemiralisib is a highly potent inhibitor of the p110 δ isoform of PI3K, with a pKi of 9.9.^{[1][4]} Its mechanism of action involves the inhibition of the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the PI3K signaling cascade. This pathway is integral to the function of leukocytes, and its inhibition by **Nemiralisib** leads to the modulation of immune cell recruitment and activation.^{[5][6]}

Signaling Pathway

The PI3K δ pathway is predominantly expressed in hematopoietic cells and is crucial for B-cell and T-cell function, as well as for the activation of neutrophils and mast cells. Upon activation by various cell surface receptors, PI3K δ phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt and phosphoinositide-dependent kinase-1 (PDK1). The activation of this cascade ultimately leads to cellular responses including proliferation, differentiation, survival, and migration. **Nemiralisib**, by selectively blocking PI3K δ , effectively dampens these inflammatory responses.



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